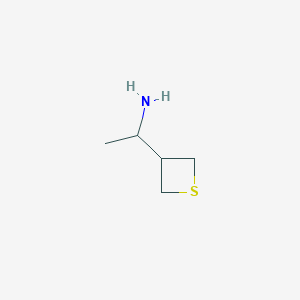

1-(Thietan-3-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

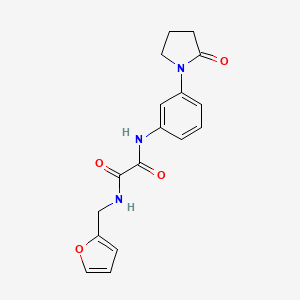

1-(Thietan-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1545881-38-6 . It has a molecular weight of 117.22 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is 1-(thietan-3-yl)ethan-1-amine . The InChI code is 1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 . The InChI key is XRVJVLSLSPOMAZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(Thietan-3-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 117.22 .Aplicaciones Científicas De Investigación

Organic Synthesis

Novel Synthesis Approaches

The compound has been utilized in innovative synthesis methods. For instance, a study demonstrated a consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine and acid chlorides, based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its utility in complex organic synthesis (Merkul & Müller, 2006).

Polymer Science

Electroactive Polymers

The compound's derivatives have been explored in the synthesis of novel polymers. Research into 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and related compounds showcases their potential in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions, demonstrating the compound's relevance in advancing polymer science (Aydın & Kaya, 2012).

Chiral Recognition and Enantioselective Catalysis

Chiral NMR Discrimination

The application in chiral recognition, particularly in NMR spectroscopy, has been documented. Chiral crown ethers and their ytterbium(III) complexes, likely involving similar compounds, have shown effectiveness in enantiomeric discrimination of primary amines, amino acids, and amino alcohols, indicating the compound's utility in stereochemical analyses (Wenzel et al., 2004).

Chemical Synthesis and Functionalization

Advanced C–S Coupling Reactions

A study developed a one-pot protocol for synthesizing highly enantiopure benzylic thioethers via a copper-catalyzed stereospecific C–S coupling reaction, demonstrating the compound's application in creating chiral molecules with high enantiomeric excess. This illustrates its importance in medicinal chemistry and the synthesis of biologically active compounds (Jiang et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H314, H332, H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

1-(thietan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVJVLSLSPOMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CSC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thietan-3-yl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2973695.png)

![N-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2973699.png)

![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)

![3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2973701.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2973706.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2973710.png)